molecular formula C16H15ClN4O2S B2368303 N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine CAS No. 1160231-01-5

N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2368303
CAS No.: 1160231-01-5
M. Wt: 362.83
InChI Key: VLGJBRDALJWEHH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CESAMET and has been found to have significant biochemical and physiological effects on the body. In

Mechanism of Action

CESAMET acts as a partial agonist of the CB1 receptor in the endocannabinoid system. It binds to the receptor and activates it to a lesser extent than the natural ligand, anandamide. This results in a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. CESAMET also has an effect on the CB2 receptor, which is involved in regulating immune function.
Biochemical and Physiological Effects:
CESAMET has been found to have significant biochemical and physiological effects on the body. It has been shown to decrease pain and inflammation, improve sleep, and reduce anxiety and depression. CESAMET has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CESAMET has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It has also been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the endocannabinoid system. However, CESAMET also has limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. It also has a narrow therapeutic window and may have toxic effects at higher doses.

Future Directions

There are several future directions for research on CESAMET. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CESAMET has been found to have neuroprotective effects and may be useful in slowing the progression of these diseases. Another area of interest is its potential use in the treatment of chronic pain and neuropathic pain. CESAMET has been found to be effective in reducing pain and inflammation, and further research may lead to the development of new treatments for these conditions. Finally, there is a need for further research on the mechanism of action of CESAMET and its effects on the endocannabinoid system. This may lead to a better understanding of the role of the endocannabinoid system in regulating physiological processes and the development of new treatments for a variety of diseases and disorders.

Synthesis Methods

The synthesis of CESAMET involves the reaction of 1,2,3-triazole with 4-chloroaniline in the presence of sulfuric acid. The resulting product is then reacted with 4-ethylbenzenesulfonyl chloride to form N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine. The synthesis of this compound has been extensively studied and optimized to produce high yields of pure product.

Scientific Research Applications

CESAMET has been used in scientific research for its potential applications in the treatment of various diseases and disorders. It has been found to have significant effects on the endocannabinoid system, which is involved in regulating many physiological processes such as pain, mood, appetite, and sleep. CESAMET has been studied for its potential use in the treatment of chronic pain, neuropathic pain, and multiple sclerosis.

Properties

1160231-01-5

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.83

IUPAC Name

N-(4-chlorophenyl)-5-(4-ethylphenyl)sulfonyl-2H-triazol-4-amine

InChI

InChI=1S/C16H15ClN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(19-21-20-16)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H2,18,19,20,21)

InChI Key

VLGJBRDALJWEHH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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